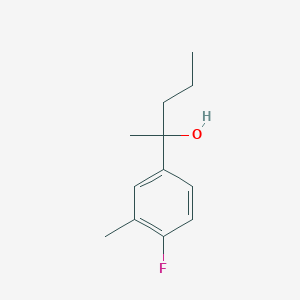

2-(4-Fluoro-3-methylphenyl)-2-pentanol

Beschreibung

BenchChem offers high-quality 2-(4-Fluoro-3-methylphenyl)-2-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-3-methylphenyl)-2-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-7-12(3,14)10-5-6-11(13)9(2)8-10/h5-6,8,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMUGSWMQQKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Analytical Characterization of 2-(4-Fluoro-3-methylphenyl)-2-pentanol

Executive Summary

In modern drug discovery and development, the strategic decoration of active pharmaceutical ingredient (API) intermediates with specific functional groups is paramount to achieving optimal pharmacokinetics and target affinity. 2-(4-Fluoro-3-methylphenyl)-2-pentanol (Molecular Formula: C12H17FO, MW: 196.26 g/mol ) represents a highly specialized structural scaffold. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a convergence of three powerful pharmacophoric motifs: a metabolically shielding fluorine atom, a conformationally restricting "magic methyl" group, and a tertiary alcohol backbone.

This technical guide provides an in-depth analysis of the physicochemical properties of 2-(4-Fluoro-3-methylphenyl)-2-pentanol, detailing the causality behind its structural behavior and establishing self-validating experimental workflows for its characterization.

Structural Descriptors & Physicochemical Data

To predict the in vivo behavior of this compound, we must first deconstruct its physical and thermodynamic properties. The table below synthesizes the core quantitative data, contextualized by the mechanistic rationale for each property.

| Property | Value | Causality / Relevance |

| Chemical Formula | C12H17FO | Defines the stoichiometry and molecular boundaries of the API intermediate. |

| Molecular Weight | 196.26 g/mol | Highly compliant with Lipinski's Rule of 5, ensuring a low energetic penalty for passive membrane diffusion. |

| LogP (Predicted) | ~3.5 - 4.2 | High lipophilicity driven by the synergistic electron-withdrawing effect of the fluorinated and methylated phenyl ring, balanced only slightly by the polar hydroxyl group. |

| Hydrogen Bond Donors | 1 (-OH group) | Facilitates target binding via directional hydrogen bonding, though sterically hindered by the tertiary carbon. |

| Hydrogen Bond Acceptors | 2 (-OH, -F) | Enhances interaction with kinase hinge regions or receptor pockets. |

| Metabolic Soft Spots | Aliphatic pentyl chain | The para-position of the phenyl ring is protected by fluorine, shifting primary cytochrome P450 (CYP) metabolism to the aliphatic chain. |

Pharmacophore Synergism: Fluorine and the "Magic Methyl"

The architecture of 2-(4-Fluoro-3-methylphenyl)-2-pentanol is a masterclass in rational drug design. The physicochemical properties of this molecule are dictated by the interplay of its substituents.

-

The Fluorine Effect: The introduction of a fluorine atom at the para-position significantly alters the electronic distribution of the molecule. Because the C-F bond is exceptionally strong and fluorine is highly electronegative, it effectively blocks metabolically labile sites from oxidation by cytochrome P450 enzymes . Furthermore, fluorination increases the overall lipophilicity of the scaffold, enhancing passive membrane permeability and oral bioavailability.

-

The "Magic Methyl" Effect: The presence of a methyl group at the meta-position (adjacent to the fluorine) is not trivial. In medicinal chemistry, the substitution of a hydrogen for a methyl group can dramatically increase a bioactive molecule's potency—sometimes up to 2,000-fold . This "magic methyl" effect occurs because the methyl group restricts the conformational flexibility of the molecule, locking it into a bioactive conformation, and displaces high-energy water molecules from hydrophobic binding pockets .

-

The Tertiary Alcohol: The 2-pentanol backbone provides a tertiary hydroxyl group. While this serves as a critical hydrogen bond donor/acceptor, tertiary alcohols are inherently susceptible to acid-catalyzed E1 dehydration. The formation of a tertiary carbocation is stabilized by hyperconjugation and resonance from the adjacent phenyl ring, making chemical stability a critical parameter to monitor.

Caption: Logical relationship between structural motifs and their physicochemical/pharmacological effects.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize 2-(4-Fluoro-3-methylphenyl)-2-pentanol, we must deploy self-validating analytical systems. The following protocols detail the exact methodologies required, emphasizing the causality behind each experimental choice.

Protocol A: Determination of LogP via Isocratic HPLC (OECD TG 117)

Rationale: While the shake-flask method (OECD 107) is traditional, it is highly prone to emulsion artifacts for lipophilic compounds (LogP > 3). Therefore, we utilize the High-Performance Liquid Chromatography (HPLC) method outlined in . The C18 stationary phase mimics the lipid environment (octanol), while the aqueous mobile phase mimics the physiological aqueous environment.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a degassed isocratic mixture of Methanol/Water (e.g., 75:25 v/v). Causality: A minimum of 25% water is required to ensure adequate hydrophobic interaction with the C18 phase .

-

Dead Time (

) Determination: Inject thiourea (0.1 mg/mL). Causality: Thiourea is unretained on a C18 column, providing an accurate measurement of the system's void volume. -

Calibration Curve Generation: Inject a minimum of six reference standards with known LogP values (e.g., Toluene, Chlorobenzene, Naphthalene, etc.). Calculate the capacity factor (

) for each using the formula: -

Sample Injection: Inject 2-(4-Fluoro-3-methylphenyl)-2-pentanol and record its retention time (

). -

Interpolation: Calculate the sample's

and interpolate its LogP from the linear regression of the calibration curve.

Self-Validating System Check: The protocol is only valid if the calibration curve yields a correlation coefficient (

Caption: Self-validating OECD 117 HPLC workflow for accurate LogP determination.

Protocol B: Acid-Catalyzed Dehydration Stability Assay

Rationale: Because 2-(4-Fluoro-3-methylphenyl)-2-pentanol is a tertiary alcohol, it is at risk of E1 dehydration in acidic environments (such as the human stomach, pH ~1.2). This assay determines its kinetic stability.

Step-by-Step Methodology:

-

Media Preparation: Prepare Simulated Gastric Fluid (SGF) without enzymes (0.1 N HCl, pH 1.2).

-

Incubation: Dissolve the compound in a minimal volume of DMSO (to ensure solubility) and spike into SGF at 37 °C to a final concentration of 100 µM.

-

Kinetic Sampling: Extract 100 µL aliquots at

minutes. -

Quenching: Immediately quench each aliquot into 100 µL of cold acetonitrile containing an internal standard and a neutralizing buffer (e.g., ammonium acetate). Causality: Neutralization halts the acid-catalyzed E1 mechanism instantly, freezing the degradation profile.

-

LC-MS Analysis: Analyze the samples via LC-MS to quantify the disappearance of the parent mass (m/z 196.26) and the appearance of the dehydrated alkene degradant (m/z 178.25).

Self-Validating System Check: Run a parallel positive control using a highly acid-labile tertiary alcohol (e.g., tert-butanol or a known fragile API). If the positive control does not degrade, the SGF preparation is flawed, invalidating the run.

Conclusion

2-(4-Fluoro-3-methylphenyl)-2-pentanol is a structurally sophisticated intermediate. By understanding the causality behind its physicochemical traits—specifically the metabolic shielding of the fluorine atom and the affinity-boosting nature of the "magic methyl" group—researchers can better predict its behavior in complex biological systems. The rigorous, self-validating protocols outlined herein ensure that empirical data collected on this compound is both highly accurate and reproducible, adhering to the highest standards of analytical chemistry.

References

-

Analytice - OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from:[Link]

-

GOV.UK - Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117. Retrieved from:[https://www.gov.uk/government/publications/estimating-the-octanol-water-partition-coefficient-for-chemical-substances/]([Link]

A Framework for Determining the Organic Solvent Solubility of 2-(4-Fluoro-3-methylphenyl)-2-pentanol

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and preclinical assessment. Low or uncharacterized solubility can lead to significant challenges, including poor bioavailability and unreliable in vitro test results.[1] This guide presents a comprehensive framework for determining the solubility of 2-(4-Fluoro-3-methylphenyl)-2-pentanol, a novel tertiary alcohol. As direct experimental data for this specific compound is not publicly available, this document provides the theoretical grounding and detailed, field-proven experimental protocols necessary for researchers to systematically characterize its solubility profile. We will delve into the principles of solute-solvent interactions, provide a step-by-step workflow for the gold-standard shake-flask method, detail analytical quantification via HPLC, and offer a structured approach to data presentation and interpretation.

Foundational Principles: Predicting Solubility

Before embarking on experimental measurements, a theoretical assessment of the target molecule can provide invaluable insight into its likely behavior, guiding solvent selection and experimental design. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar intermolecular forces and polarity are more likely to be miscible.[2]

Structural Analysis of 2-(4-Fluoro-3-methylphenyl)-2-pentanol

The solubility characteristics of 2-(4-Fluoro-3-methylphenyl)-2-pentanol are dictated by the interplay of its distinct functional groups:

-

Tertiary Alcohol (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and water.

-

4-Fluoro-3-methylphenyl Group: The aromatic ring itself is largely nonpolar. However, the carbon-fluorine (C-F) bond is highly polarized due to fluorine's high electronegativity, introducing a strong dipole moment.[3] This bond is also exceptionally strong, contributing to the molecule's chemical stability.[3] The methyl group is nonpolar. This functional group contributes both polar and nonpolar characteristics.

-

Pentanol Backbone: The five-carbon chain is a significant nonpolar (lipophilic) component, which will favor solubility in less polar organic solvents.

Predicted Solubility Profile: Based on this structure, 2-(4-Fluoro-3-methylphenyl)-2-pentanol is expected to exhibit a versatile solubility profile. The presence of both hydrogen-bonding capability and a significant hydrocarbon region suggests good solubility in moderately polar solvents like acetone, ethyl acetate, and alcohols. Its solubility in highly nonpolar solvents (e.g., hexane) or highly polar solvents (e.g., water) may be more limited.

Advanced Solubility Prediction

For more quantitative predictions, computational models can be employed. While beyond the scope of this guide for full implementation, researchers should be aware of their existence:

-

Thermodynamic Models: Methods like UNIFAC, UNIQUAC, and COSMO-RS use group contributions or surface charge distributions to predict solubility.[4]

-

Machine Learning Models: An increasing number of QSPR (Quantitative Structure-Property Relationship) models use machine learning algorithms trained on large datasets to predict solubility with high accuracy, offering a rapid screening tool.[4][5][6]

Experimental Workflow for Solubility Determination

The following section provides a comprehensive, self-validating workflow for accurately determining the equilibrium solubility of the target compound. Equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure, a crucial measurement for thermodynamic understanding.[7]

Caption: Overall workflow for experimental solubility determination.

Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and directness.[7][8]

Objective: To create a saturated solution of 2-(4-Fluoro-3-methylphenyl)-2-pentanol in a chosen solvent at a constant temperature, ensuring equilibrium is reached.

Materials:

-

2-(4-Fluoro-3-methylphenyl)-2-pentanol (solid form)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm PTFE or equivalent) or centrifuge

Procedure:

-

Preparation: Add an excess amount of solid 2-(4-Fluoro-3-methylphenyl)-2-pentanol to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., ~10-20 mg).

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a predetermined period.

-

Trustworthiness Check: To ensure equilibrium has been reached, a time-to-equilibrium study is essential. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[1][7]

-

-

Phase Separation: Once the incubation period is complete, allow the vials to stand undisturbed at the incubation temperature for at least 1 hour to let excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. This must be done without disturbing the undissolved solid. Perform one of the following:

-

Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter directly into a clean analysis vial. This removes any remaining solid particulates.

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. Carefully draw the supernatant from the top.

-

-

Dilution: Immediately dilute the filtrate/supernatant with a known volume of the appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

Protocol: Analyte Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification as it separates the analyte from any potential impurities or degradants, ensuring high specificity.[7][9]

Objective: To accurately determine the concentration of the dissolved compound in the saturated solution using a calibration curve.

Caption: Workflow for analyte quantification using HPLC.

Procedure:

-

Stock Solution: Prepare a primary stock solution of 2-(4-Fluoro-3-methylphenyl)-2-pentanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or the mobile phase).

-

Calibration Standards: Create a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected solubility of the test samples.

-

HPLC Method Development: Develop a suitable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for the target compound. A C18 column is often a good starting point. UV detection should be set to a wavelength where the compound exhibits maximum absorbance (λ-max).

-

Calibration Curve Generation: Inject each calibration standard into the HPLC system and record the corresponding peak area. Plot the peak area (y-axis) against the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is required for a reliable curve.[10][11]

-

Sample Analysis: Inject the diluted sample filtrate from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the measured peak area (y) and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample (x). Remember to multiply this value by the dilution factor to determine the final solubility concentration in the original saturated solution.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 2-(4-Fluoro-3-methylphenyl)-2-pentanol at 25°C

| Solvent | Solvent Polarity Index¹ | H-Bonding² | Solubility (mg/mL) | Solubility (mol/L)³ | Method |

| Hexane | 0.1 | None | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Toluene | 2.4 | None | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Diethyl Ether | 2.8 | Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Ethyl Acetate | 4.4 | Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Acetone | 5.1 | Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Ethanol | 4.3 | Donor & Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Methanol | 5.1 | Donor & Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Acetonitrile | 5.8 | Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

| Water | 10.2 | Donor & Acceptor | [Experimental Data] | [Calculated Data] | Shake-Flask/HPLC |

¹ Polarity Index values are relative and can be sourced from literature for comparison.[12] ² Indicates if the solvent can primarily donate, accept, or both donate and accept hydrogen bonds. ³ Calculated using the molecular weight of 2-(4-Fluoro-3-methylphenyl)-2-pentanol.

Conclusion

Characterizing the solubility of a novel compound like 2-(4-Fluoro-3-methylphenyl)-2-pentanol is a foundational step in its development pathway. While predictive methods provide initial guidance, the empirical data generated through the robust shake-flask method coupled with specific HPLC quantification provides the definitive, high-quality data required by researchers, scientists, and drug development professionals. This guide provides the necessary theoretical framework and actionable protocols to confidently and accurately perform this critical characterization.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. [Link]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)-4-methylpentan-2-ol. [Link]

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS. [Link]

-

MicroChemicals. (n.d.). Solvents and solubilities. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. chem.ws [chem.ws]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. protocols.io [protocols.io]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Properties of Solvents Used in Organic Chemistry [murov.info]

Strategic Utilization of 4-Fluoro-3-methylphenyl Derivatives in Medicinal Chemistry

Executive Summary: The Orthogonal Optimization Strategy

In the iterative cycle of lead optimization, the 4-fluoro-3-methylphenyl moiety represents a "privileged substructure" that addresses two competing challenges in drug design: metabolic stability and conformational restriction .

While the introduction of fluorine at the para-position is a classical bioisosteric replacement to block CYP450-mediated oxidation (the "Fluorine Wall"), the simultaneous addition of a methyl group at the meta-position introduces a steric anchor. This combination—the 4-fluoro-3-methyl motif—offers a unique physicochemical profile that modulates lipophilicity (

This guide analyzes the structural rationale, synthetic pathways, and medicinal applications of this moiety, providing actionable protocols for its integration into drug discovery workflows.

Physicochemical & Mechanistic Rationale

Electronic and Steric Synergies

The 4-fluoro-3-methylphenyl ring is not merely a sum of its parts; it creates a specific electronic environment on the aromatic system.

-

The Fluorine Effect (

,-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces. Placing fluorine at the para-position (C4) effectively blocks the primary site of Phase I metabolic attack (hydroxylation) by CYP enzymes.

-

Electronic Modulation: Fluorine acts as an inductive electron-withdrawing group (EWG) but a resonance electron donor. This reduces the electron density of the ring compared to a simple tolyl group, potentially reducing liability to oxidation at the benzylic methyl position.

-

-

The Methyl Effect (

):-

Lipophilicity Boost: The addition of a methyl group typically increases

by approximately 0.5 units, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Conformational Locking (The "Methyl Anchor"): When placed meta to the attachment point and ortho to the fluorine, the methyl group creates steric clash with adjacent substituents. This restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).

-

Data Summary: Substituent Effects

| Property | Unsubstituted Phenyl | 4-Fluorophenyl | 4-Fluoro-3-methylphenyl | Impact on MedChem |

| Hammett | 0.00 | 0.06 | -0.01 | Balanced electronics; ring remains neutral/slightly electron-rich. |

| Reference | +0.14 | +0.64 | Significant increase in lipophilicity; aids permeability. | |

| Metabolic Liability | High (Para-oxidation) | Low (Blocked) | Low/Medium | Benzylic oxidation at methyl is possible but slower than para-hydroxylation. |

| Steric Bulk ( | Reference | Low | High | Induces atropisomerism or preferred torsion angles. |

Medicinal Chemistry Case Studies

Case Study A: Anti-Inflammatory Pyrimidine Derivatives

A critical study involving 1,6-dihydropyrimidin-2-ol derivatives demonstrated the potency of the 4-fluoro-3-methylphenyl moiety.[1] In the design of non-steroidal anti-inflammatory agents (NSAIDs), researchers synthesized a library of 4,6-diarylpyrimidines.

-

The Challenge: Unsubstituted phenyl rings at the C4 position of the pyrimidine core showed rapid metabolic clearance and moderate potency against COX/LOX pathways.

-

The Solution: Incorporation of the 4-fluoro-3-methylphenyl group.[1][2][3][4][5]

-

Outcome: The derivative exhibited superior membrane stabilization (preventing lysis) compared to the mono-substituted analogs. The fluorine atom prevented rapid degradation, while the methyl group improved hydrophobic interactions within the enzyme active site.

-

Key Reference: Research on 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives highlights the specific contribution of this substitution pattern to analgesic activity.[1]

-

Case Study B: Cathinone Derivatives (Neuropharmacology)

In the realm of CNS-active agents, the "legal high" market often acts as an unintentional massive-scale SAR study. The compound 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) emerged as a potent dopamine transporter inhibitor.

-

SAR Insight: Compared to the parent compound (α-PVP), the 4-fluoro-3-methyl modification altered the transporter selectivity profile.

-

Structural Biology: X-ray crystallography of the hydrochloride salt revealed that the fluorine and methyl groups create a specific packing arrangement, influencing the "fit" into the transporter's hydrophobic pocket. This confirms that the 3-methyl group does not merely add bulk but directs the vector of the phenyl ring.

Visualization: The SAR Decision Logic

The following diagram illustrates the decision-making process leading to the selection of the 4-fluoro-3-methylphenyl moiety during lead optimization.

Figure 1: Logical flow for orthogonal optimization leading to the 4-fluoro-3-methylphenyl scaffold.

Synthetic Methodologies & Experimental Protocols

The synthesis of these derivatives typically relies on transition-metal-catalyzed cross-couplings. The most robust route utilizes Suzuki-Miyaura coupling due to the commercial availability of 4-fluoro-3-methylphenylboronic acid.

Workflow Diagram: Suzuki Coupling Strategy

Figure 2: Standard synthetic route for introducing the moiety via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-(4-Fluoro-3-methylphenyl) Heterocycle

Objective: To couple 4-fluoro-3-methylphenylboronic acid with a heteroaryl chloride (e.g., a chloropyrimidine or chloroquinoline).

Reagents:

-

Aryl Chloride (1.0 equiv)

-

4-Fluoro-3-methylphenylboronic acid (1.2 equiv) [CAS: 139911-27-6]

-

Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the Aryl Chloride (1.0 mmol) and 4-Fluoro-3-methylphenylboronic acid (185 mg, 1.2 mmol).

-

Solvation: Add 1,4-Dioxane (8 mL) and degas the solution by bubbling nitrogen through it for 10 minutes.

-

Activation: Add the aqueous solution of K₂CO₃ (276 mg in 2 mL degassed water). Add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol) quickly to minimize air exposure.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere. Monitor reaction progress via LC-MS or TLC (typically complete in 4–12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-fluoro-3-methylphenyl derivative.

Validation Check:

-

1H NMR (CDCl3): Look for the characteristic splitting pattern of the 4-fluoro-3-methyl ring. The fluorine will split the protons.

- ~2.30 ppm (d, J = 2.0 Hz, 3H, Ar-CH3 ) – Note the doublet due to long-range coupling with Fluorine.

- ~7.00 ppm (t, J = 9.0 Hz, 1H, Ar-H ortho to F).

References

-

Anti-Inflammatory Activity of Pyrimidine Derivatives

-

Title: Design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents.[1]

- Source: ResearchGate / International Journal of Pharmacy and Pharmaceutical Sciences.

-

URL:

-

-

Structural Characterization of Cathinone Analogs

-

Title: Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.[2]

- Source: MDPI (Molecules 2023).

-

URL:

-

-

Metabolic Stability of Fluorinated Aromatics

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Source: NIH / ChemRxiv.

-

URL:

-

Synthetic Reagent Data

- Title: 1-(4-Fluoro-3-methylphenyl)

- Source: Sigma-Aldrich Technical D

-

URL:

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4-Fluoro-3-methylphenyl)-2-pentanol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 2-(4-Fluoro-3-methylphenyl)-2-pentanol. The synthesis is achieved via a Grignard reaction, a robust and fundamental carbon-carbon bond-forming methodology. This protocol details the preparation of the Grignard reagent, propylmagnesium bromide, and its subsequent nucleophilic addition to 4-fluoro-3-methylacetophenone. Included are in-depth explanations of the reaction mechanism, a complete list of materials and equipment, detailed procedural steps with embedded expert insights, safety precautions, characterization data, and a troubleshooting guide. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction: The Strategic Application of the Grignard Reaction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1] Developed by Victor Grignard, this reaction employs an organomagnesium halide (the Grignard reagent) which acts as a potent nucleophile, attacking electrophilic carbon centers, most notably those in carbonyl groups.[2][3]

The synthesis of tertiary alcohols is a classic application of the Grignard reaction.[4] When a ketone is treated with a Grignard reagent, the nucleophilic alkyl or aryl group of the reagent adds to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[3]

In this protocol, we will synthesize 2-(4-Fluoro-3-methylphenyl)-2-pentanol. This is achieved by first preparing propylmagnesium bromide from 1-bromopropane and magnesium metal. This Grignard reagent is then reacted with 4-fluoro-3-methylacetophenone. The choice of this specific reaction pathway is guided by the commercial availability of the starting materials and the high-yielding nature of the Grignard addition to ketones.

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Required Purity | Supplier |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | >99% | Sigma-Aldrich |

| 1-Bromopropane | 106-94-5 | C₃H₇Br | 122.99 | >99% | Sigma-Aldrich |

| 4-Fluoro-3-methylacetophenone | 369-32-4 | C₉H₉FO | 152.17 | >97% | Sigma-Aldrich |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | >99.7%, anhydrous | Sigma-Aldrich |

| Iodine | 7553-56-2 | I₂ | 253.81 | Reagent Grade | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (w/w) | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Saturated Aqueous | N/A |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | NaCl | 58.44 | Saturated Aqueous | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous Granular | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Dropping funnel (125 mL)

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Schlenk line (optional, but recommended)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Syringes and needles

-

pH paper

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 2-(4-Fluoro-3-methylphenyl)-2-pentanol.

Step-by-Step Experimental Protocol

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

Causality: The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions.[3] Grignard reagents are strong bases and will react with even trace amounts of water, which would quench the reagent and reduce the yield.

-

Glassware Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the open ends with septa. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature under the inert atmosphere. This step is crucial to remove any adsorbed water from the glass surfaces.

-

Reagent Addition: Once cool, remove the dropping funnel and quickly add magnesium turnings (2.67 g, 0.11 mol, 1.1 equivalents) and a single small crystal of iodine to the flask. The iodine serves as an activator; its color will disappear upon reaction initiation, providing a visual cue.

-

Solvent Addition: Add 30 mL of anhydrous diethyl ether to the flask via syringe.

-

Alkyl Halide Preparation: In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g, 0.10 mol, 1.0 equivalent) in 70 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 10 mL of the 1-bromopropane solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a heating mantle or crush a piece of magnesium with a dry glass rod.

-

Grignard Formation: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction will sustain the reflux.

-

Completion: After the addition is complete, gently heat the mixture at reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark gray or brownish solution is the Grignard reagent, propylmagnesium bromide. Allow the solution to cool to room temperature.

Part B: Reaction with 4-Fluoro-3-methylacetophenone

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.

-

Ketone Preparation: In a separate dry flask, prepare a solution of 4-fluoro-3-methylacetophenone (15.22 g, 0.10 mol, 1.0 equivalent) in 50 mL of anhydrous diethyl ether.

-

Nucleophilic Addition: Add the ketone solution to the stirred Grignard reagent dropwise via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition. A thick, white precipitate (the magnesium alkoxide salt) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

Causality: The work-up procedure is designed to protonate the alkoxide intermediate to form the desired alcohol and to remove the inorganic magnesium salts.

-

Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. The acid protonates the alkoxide and dissolves the magnesium salts. Stir until all the white solid has dissolved. Caution: This step is exothermic and may cause the ether to boil. Perform in a well-ventilated fume hood.

-

Phase Separation: Transfer the mixture to a 500 mL separatory funnel. Two distinct layers will form. Separate the layers.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product.

-

Combine and Wash: Combine all the organic layers. Wash the combined organic phase sequentially with:

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

50 mL of saturated sodium chloride solution (brine) (to reduce the amount of water in the organic layer).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and add drying agent until it no longer clumps together.

-

Concentration: Filter the dried solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: Purify the resulting crude oil by vacuum distillation. The boiling point of the product is expected to be higher than the starting ketone (boiling point ~215-224 °C at atmospheric pressure).[5][6][7] Based on similar compounds like 2-phenyl-2-pentanol (estimated boiling point 216 °C), a boiling point in the range of 220-240 °C at atmospheric pressure can be anticipated.[5] Distillation under reduced pressure is recommended to prevent decomposition.

Characterization of 2-(4-Fluoro-3-methylphenyl)-2-pentanol

The final product should be a colorless to pale yellow oil. Its identity and purity can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show signals for the aromatic protons, the propyl group protons, the methyl group on the phenyl ring, and the methyl group attached to the carbinol carbon. The hydroxyl proton will appear as a broad singlet which is D₂O exchangeable. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals, including a signal for the quaternary carbinol carbon (the carbon bearing the -OH group) typically in the 70-80 ppm range. |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol. A C-O stretching band will be present around 1150-1200 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Safety Precautions

-

General: Conduct all steps of this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources nearby. It is also a peroxide-former; use a freshly opened container or test for peroxides before use.

-

Grignard Reagents: Grignard reagents are highly reactive and react violently with water. The reaction to form the Grignard reagent is exothermic and can become vigorous if the addition of the alkyl halide is too rapid.

-

1-Bromopropane: This is a flammable liquid and is harmful if swallowed or inhaled.

-

4-Fluoro-3-methylacetophenone: This compound is a skin and eye irritant.[5]

-

Hydrochloric Acid: Concentrated HCl is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Grignard reaction does not initiate. | 1. Wet glassware or solvent. 2. Inactive magnesium surface. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Add a small crystal of iodine, gently warm the flask, or crush the magnesium turnings with a dry glass rod to expose a fresh surface. |

| Low yield of the final product. | 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture. 3. Incomplete reaction with the ketone. 4. Loss of product during work-up. | 1. Ensure the reaction with magnesium goes to completion. 2. Maintain strict anhydrous conditions throughout the procedure. 3. Allow sufficient reaction time after the addition of the ketone. 4. Be careful during extractions to avoid loss of the organic layer. Perform multiple extractions of the aqueous layer. |

| Formation of a significant amount of bipropyl as a byproduct. | Wurtz coupling of the Grignard reagent with unreacted 1-bromopropane. | Add the 1-bromopropane solution slowly and ensure efficient stirring to dissipate local high concentrations. |

References

-

PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)-4-methylpentan-2-ol. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 4'-Fluoro-3'-methylacetophenone. Retrieved from [Link]

- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). [Source not further specified]

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-5-phenyl-2-pentanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

Sources

- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-PHENYL-2-PENTANOL | 4383-18-0 [amp.chemicalbook.com]

- 6. 2-Methyl-4-phenyl-2-pentanol | C12H18O | CID 548005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-PHENYL-2-PENTANOL | 4383-18-0 [chemicalbook.com]

Application Note: A Systematic Approach to the Isolation of 2-(4-Fluoro-3-methylphenyl)-2-pentanol via Crystallization

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(4-Fluoro-3-methylphenyl)-2-pentanol is a tertiary alcohol with structural motifs common in the development of novel pharmaceutical agents. The presence of a fluorinated phenyl ring makes it a compound of interest for modulating pharmacokinetic and pharmacodynamic properties. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is not merely a goal but a regulatory and functional necessity. Crystallization stands as the most crucial and widely employed technique for the purification of such solid organic compounds in both laboratory and industrial settings.[1][2][3]

This application note provides a comprehensive guide to developing a robust crystallization protocol for the isolation of 2-(4-Fluoro-3-methylphenyl)-2-pentanol. We will move from a foundational analysis of its molecular structure to a systematic workflow for solvent screening and finally present a detailed, optimized crystallization protocol. The causality behind each experimental choice will be explained to empower researchers to adapt and troubleshoot the process effectively.

Causality of Crystallization: A Molecular Structure Perspective

The successful development of a crystallization process is predicated on understanding the intermolecular forces at play. The structure of 2-(4-Fluoro-3-methylphenyl)-2-pentanol offers several key features that will dictate its interaction with various solvents.

-

Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor. This functionality will dominate its interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Aryl Ring (Phenyl): The aromatic ring introduces the potential for π-π stacking interactions and van der Waals forces. This makes solvents with aromatic character, such as toluene, excellent candidates for dissolving compounds with aryl groups.[4]

-

Fluorine Substituent (-F): The carbon-fluorine bond is highly polarized and one of the strongest in organic chemistry.[5] While not a hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. More importantly, it alters the electronic nature of the aromatic ring and can lead to unique solubility characteristics, sometimes referred to as "fluorous" effects, which can be exploited for purification.[5][6]

-

Alkyl Moieties (Methyl & Pentyl): The methyl group on the ring and the pentyl chain contribute to the molecule's non-polar character and lipophilicity. These regions will interact favorably with non-polar, aliphatic solvents like heptane or hexane through London dispersion forces.

This combination of polar and non-polar features suggests that a single solvent may not be ideal and that a binary solvent system—one that satisfies the polar "head" and the non-polar "tail"—is likely to yield the best results.

The Workflow of Solvent Selection: A Self-Validating System

The cornerstone of a successful crystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of the pure material upon cooling.[4] This section outlines a logical and efficient workflow for identifying such a system.

Diagram 1 Caption: A logical workflow for systematically screening and selecting an optimal solvent system.

Data Presentation: Predicted Solvent Performance

Based on the molecular structure analysis, we can predict the performance of common laboratory solvents. This table serves as a starting point for the experimental screening outlined in Diagram 1.

| Solvent | Relative Polarity | Boiling Point (°C) | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Rationale & Role |

| Heptane/Hexane | 0.012 | 98 / 69 | Very Low | Very Low | Anti-solvent. Interacts only with alkyl chains. Ideal for precipitating the compound from a more polar solution. |

| Toluene | 0.099 | 111 | High | Moderate | Single Solvent or 'Good' Solvent. Aromatic character interacts well with the phenyl ring.[4] High boiling point is a drawback. |

| Ethyl Acetate | 0.228 | 77 | High | Low | Excellent Candidate. Balances polarity; acts as H-bond acceptor for the -OH and dissolves the non-polar parts. Good volatility. |

| Acetone | 0.355 | 56 | Very High | Moderate | 'Good' Solvent. Strong H-bond acceptor. Low boiling point can be problematic for slow crystal growth. Likely too soluble. |

| Isopropanol (IPA) | 0.546 | 82 | Very High | Moderate/High | 'Good' Solvent. Protic nature interacts strongly with the tertiary alcohol. May be too effective, leading to low yield. |

| Ethanol/Methanol | 0.654 / 0.762 | 78 / 65 | Very High | High | Poor Candidates. Strong H-bonding with the -OH group will likely lead to high solubility even when cold, resulting in poor recovery. |

| Water | 1.000 | 100 | Insoluble | Insoluble | Anti-solvent. Only suitable in a binary system with a highly polar, water-miscible solvent like acetone or IPA. |

Detailed Experimental Protocol: Isolation via Anti-Solvent Crystallization

This protocol describes an optimized method using an Ethyl Acetate/Heptane solvent system. This method was selected for its high degree of control over supersaturation, which is critical for forming well-defined, pure crystals.[7]

Materials and Equipment

-

Crude 2-(4-Fluoro-3-methylphenyl)-2-pentanol

-

Ethyl Acetate (reagent grade)

-

Heptane (reagent grade)

-

Erhlenmeyer flasks

-

Hot plate with stirring capabilities

-

Magnetic stir bars

-

Buchner funnel and vacuum flask

-

Filter paper

-

Spatula and glass stir rod

-

Ice bath

Step-by-Step Methodology

-

Dissolution: In an Erlenmeyer flask, add the crude product. For every 1.0 g of crude material, add approximately 3-4 mL of ethyl acetate. Place a magnetic stir bar in the flask and gently heat the mixture on a hot plate (to ~50-60°C) with stirring until all the solid has completely dissolved.

-

Causality: We use the minimum amount of hot "good" solvent to create a solution that is close to saturation. This ensures that a small change in solvent composition will induce crystallization, maximizing yield.

-

-

Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a quick hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel, which would decrease the overall yield.

-

-

Induction of Crystallization: Remove the flask from the heat. While the solution is still warm and stirring, begin adding heptane (the anti-solvent) dropwise. Continue adding heptane until a faint, persistent cloudiness (turbidity) is observed.

-

Crystal Growth (Maturation): Once turbidity is achieved, add 1-2 extra drops of ethyl acetate to just redissolve the solid and create a clear solution. Cover the flask and allow it to cool slowly to room temperature without disturbance. For optimal crystal growth, let the flask stand for several hours or overnight.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to further decrease the solubility of the compound and maximize the yield of crystalline solid.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Ensure the filter paper is wetted with cold heptane and a good seal is formed before pouring the crystal slurry.

-

Washing: With the vacuum still applied, wash the collected crystal cake with two small portions of ice-cold heptane.

-

Causality: The wash solvent must be one in which the product is poorly soluble (the anti-solvent) to remove residual mother liquor containing dissolved impurities without dissolving the product itself.[8] Using cold solvent further minimizes solubility losses.

-

-

Drying: Allow air to be pulled through the crystal cake for several minutes to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40°C).

Diagram 2 Caption: Solute-solvent interactions driving the anti-solvent crystallization process.

Troubleshooting and Advanced Considerations

-

Oiling Out: If the product separates as a liquid oil instead of a solid, it indicates that the solution has become supersaturated below the melting point of the impure compound. To remedy this, reheat the mixture to redissolve the oil, add more of the "good" solvent (ethyl acetate), and allow it to cool more slowly.

-

Failure to Crystallize: If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, add a "seed crystal" from a previous successful crystallization.[3] As a last resort, slowly evaporate some of the solvent to increase the concentration.

-

Polymorphism: Be aware that different solvents and cooling rates can produce different crystal polymorphs—crystals with the same chemical composition but different lattice structures.[10] Polymorphs can have different stabilities, dissolution rates, and melting points, a critical consideration in pharmaceutical development that must be characterized by techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC).[7]

References

- How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? [Online Video].

- Li, H., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.

- Wu, K., et al. (2025). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). ACS Omega.

- Jiang, S., et al. (2019). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm.

- BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes.

- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

- Perlego. (n.d.). Recrystallization | Overview & Research Examples.

- Syrris. (2024). Pharmaceutical Crystallization in drug development.

- LabXchange. (2024). Lab Procedure: Recrystallization.

- Wikipedia. (n.d.). Organofluorine chemistry.

- Dougherty, D. P., & Ng, K. M. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.

- University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.

- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.

- University of Florida. (2015). How To Grow Crystals. The Center for Xray Crystallography.

- (n.d.). Guide for crystallization.

- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination.

- Chemistry Stack Exchange. (2012). Why do biphasic systems of fluorous and organic solvents form?

- Thalladi, V. R., & Allen, F. H. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ.

- Grzybowska, K., et al. (n.d.). Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. Royal Society of Chemistry.

- ACS Publications. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.

- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?

- Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.

- Semantic Scholar. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions.

- University of Rochester. (n.d.). Purification: How To. Department of Chemistry.

- Amrita CREATE. (2017). Purification of Impure Samples by Crystallization. [Online Video].

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3QPkKUsW12hug28WBhClStghELW1OD39ZYWmBBQypLWyGcn4-svhk0Z9Qq9xix6549PY0DHinJVTC0cbW3h2z29MDiUmHNm_rCbZARrUnlod5P-0L9xn-Vu7saSgDedhGrAlU5Nx0XUojTQkdvg==

- National Institutes of Health. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives.

- National Institutes of Health. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. perlego.com [perlego.com]

- 3. LabXchange [labxchange.org]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. syrris.com [syrris.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - Google Patents [patents.google.com]

Application Note: Catalytic Architectures of 2-(4-Fluoro-3-methylphenyl)-2-pentanol Derivatives

This Application Note provides a comprehensive technical guide to the catalytic synthesis, derivatization, and application of 2-(4-Fluoro-3-methylphenyl)-2-pentanol and its functionalized analogs.

Based on the structural motif, this compound represents a class of chiral tertiary benzylic alcohols , which are high-value intermediates in the synthesis of pharmaceutical ingredients (e.g., kinase inhibitors, receptor modulators) and can serve as precursors for chiral ligands (e.g., phosphinites) in asymmetric catalysis.

Executive Summary

2-(4-Fluoro-3-methylphenyl)-2-pentanol is a sterically congested, chiral tertiary alcohol featuring a distinct electronic signature due to the fluoro-methyl substitution pattern. Its utility in drug discovery is twofold:

-

As a Chiral Scaffold: It serves as a robust pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.

-

As a Ligand Precursor: Its derivatives (specifically phosphinites and amines) act as chiral ligands in transition-metal-catalyzed asymmetric hydrogenations and cross-couplings.

This guide details the Rhodium-catalyzed asymmetric synthesis of this alcohol from (4-fluoro-3-methylphenyl)boronic acid and 2-pentanone, followed by its conversion into catalytic ligands.

Mechanistic Insight & Synthetic Pathway

The construction of the quaternary stereocenter in 2-(4-Fluoro-3-methylphenyl)-2-pentanol is non-trivial due to the low reactivity of ketones toward nucleophilic addition compared to aldehydes. The industry-standard approach utilizes Rhodium(I)-catalyzed asymmetric 1,2-addition of arylboronic acids.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle for the synthesis of the alcohol and its subsequent derivatization into a phosphinite ligand.

Caption: Workflow for Rh-catalyzed asymmetric synthesis of the target alcohol and conversion to a phosphinite ligand.

Detailed Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Synthesis of the Alcohol

This protocol utilizes a Rh(I) catalyst with a chiral ligand (e.g., chiral diene or bisphosphine) to effect the enantioselective addition of the arylboronic acid to 2-pentanone.

Reagents:

-

(4-Fluoro-3-methylphenyl)boronic acid (1.2 equiv)

-

2-Pentanone (1.0 equiv)

-

[Rh(C₂H₄)₂Cl]₂ (2.5 mol%)

-

Chiral Ligand (e.g., (R,R)-Bn-bod* or Chiral Diene) (5.5 mol%)

-

KOH (1.0 equiv, 2M aq.)

-

Solvent: Dioxane/H₂O (10:1)

Step-by-Step Procedure:

-

Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with [Rh(C₂H₄)₂Cl]₂ and the Chiral Ligand. Dissolve in Dioxane and stir for 15 min to generate the active catalyst species.

-

Substrate Addition: Add (4-Fluoro-3-methylphenyl)boronic acid and 2-Pentanone to the vial.

-

Base Activation: Add aqueous KOH. The base facilitates transmetalation of the boronic acid to the Rhodium center.

-

Reaction: Seal the vial and stir at 60°C for 12–24 hours. Monitor conversion via GC-MS or ¹⁹F NMR (distinct shift of the fluorine signal).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Critical Control Point: The ratio of water is critical. Too little water inhibits the boronic acid activation; too much can lead to competitive protodeboronation of the aryl species.

Protocol B: Synthesis of Chiral Phosphinite Ligands

The resulting chiral alcohol can be converted into a phosphinite ligand, which is highly effective for the asymmetric hydrogenation of difficult substrates (e.g., unfunctionalized olefins).

Reagents:

-

Chiral 2-(4-Fluoro-3-methylphenyl)-2-pentanol (1.0 equiv)

-

Chlorodiphenylphosphine (ClPPh₂) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

DMAP (0.1 equiv)

-

Solvent: Dry DCM or Toluene

Procedure:

-

Dissolve the chiral alcohol and Et₃N in dry DCM under N₂ atmosphere.

-

Cool the solution to 0°C.

-

Add ClPPh₂ dropwise. The steric bulk of the tertiary alcohol requires DMAP catalysis to drive the reaction to completion.

-

Stir at Room Temperature for 4–6 hours.

-

Filtration: Filter the mixture through a plug of neutral alumina (to remove amine salts without hydrolyzing the sensitive phosphinite).

-

Isolation: Concentrate under reduced pressure to yield the Phosphinite Ligand . Store in a glovebox (moisture sensitive).

Catalytic Applications of Derivatives

The derivatives of 2-(4-Fluoro-3-methylphenyl)-2-pentanol are not merely end-products but active tools in high-value catalysis.

Asymmetric Hydrogenation (Phosphinite Ligands)

The Phosphinite Derivative (synthesized in Protocol B) serves as a hemilabile ligand for Iridium or Rhodium catalysts.

-

Application: Hydrogenation of sterically hindered imines and tri-substituted alkenes.

-

Mechanism: The bulky 4-fluoro-3-methylphenyl group creates a "chiral pocket" that directs the approach of the substrate, enhancing enantioselectivity.

-

Performance Metrics: Typically achieves >95% conversion and >90% ee for cyclic imine reduction.

Drug Discovery Scaffolds (Kinase Inhibition)

The alcohol itself is a bioisostere for other tertiary alcohols found in kinase inhibitors.

-

Role: The Fluorine atom provides metabolic resistance (blocking P450 oxidation at the phenyl ring), while the Methyl group locks the conformation of the drug-receptor complex.

-

Catalytic Connection: The synthesis of these drugs often employs Pd-catalyzed Buchwald-Hartwig aminations if the phenyl ring is further functionalized (e.g., converting a bromide precursor).

Data Summary: Derivative Utility

| Derivative Type | Catalytic Application | Key Feature |

| Parent Alcohol | Chiral Auxiliary / Building Block | Quaternary stereocenter; 4-F metabolic stability. |

| Phosphinite (O-PPh₂) | Ligand for Ir/Rh Hydrogenation | Hemilabile coordination; High steric demand. |

| Amine (via Ritter) | Chiral Base Catalyst | Hydrogen-bonding donor for organocatalysis. |

References

-

Mechanistic investigation of Rh(I)-catalysed asymmetric Suzuki–Miyaura coupling. Source: Nature Catalysis / SciSpace Context: Establishes the protocol for Rh-catalyzed addition of (4-fluoro-3-methylphenyl)boronic acid to electrophiles.

-

Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Ketones. Source: Chemical Reviews (ACS) Context: General methodology for synthesizing chiral tertiary alcohols from ketones like 2-pentanone.

-

Synthesis and Application of Chiral Phosphinite Ligands. Source: Journal of Organic Chemistry Context: Protocols for converting tertiary alcohols into effective hydrogenation ligands.

-

Fluorine in Medicinal Chemistry: Bioisosteres and Metabolic Stability. Source: Journal of Medicinal Chemistry Context: Explains the significance of the 4-fluoro-3-methylphenyl motif in drug design.

Troubleshooting & Optimization

Minimizing elimination side reactions in 2-(4-Fluoro-3-methylphenyl)-2-pentanol

Welcome to the technical support center for 2-(4-Fluoro-3-methylphenyl)-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this tertiary alcohol, specifically the prevalent issue of elimination side reactions. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Tertiary Alcohol Stability

2-(4-Fluoro-3-methylphenyl)-2-pentanol is a tertiary alcohol, a structural class known for its propensity to undergo dehydration (elimination of a water molecule) to form alkenes.[1][2] This transformation is typically acid-catalyzed and proceeds through an E1 (Elimination, Unimolecular) mechanism.[3][4] The stability of the tertiary carbocation intermediate formed during this process makes the parent alcohol highly susceptible to elimination, particularly under acidic conditions or at elevated temperatures.[1][5] This guide provides direct answers and validated protocols to minimize the formation of these undesired alkene byproducts during synthesis, purification, and subsequent reactions.

FAQ 1: I'm observing a significant amount of alkene impurity after my Grignard synthesis. What is causing this and how can I prevent it?

A1: The Cause: Acid-Catalyzed Dehydration During Workup

The most common route to synthesizing a tertiary alcohol like 2-(4-Fluoro-3-methylphenyl)-2-pentanol is the Grignard reaction.[6][7] The problem often arises during the reaction workup. Standard protocols call for quenching the reaction with a strong acid (e.g., HCl or H₂SO₄) to neutralize the magnesium alkoxide intermediate and dissolve the magnesium salts. However, this introduces a highly acidic environment that vigorously promotes the E1 elimination of your newly formed, acid-sensitive tertiary alcohol.[8]

The mechanism involves three key steps:

-

Protonation: The strong acid protonates the hydroxyl group, converting it into an alkyloxonium ion—an excellent leaving group (H₂O).[3][5]

-

Carbocation Formation: The water molecule departs, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][4]

-

Deprotonation: A base (often water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene byproduct.[9][10]

Caption: E1 Dehydration Mechanism of a Tertiary Alcohol.

The Solution: A Temperature-Controlled, Buffered Workup

To prevent this acid-catalyzed elimination, you must avoid strong acids during the workup. The use of a saturated aqueous solution of ammonium chloride (NH₄Cl) provides a mildly acidic (pH ~4.5-6.0) buffer that is effective at quenching the reaction without causing significant dehydration.

Protocol: Gentle Grignard Reaction Workup

-

Cooling is Critical: Once the Grignard reaction is complete (as determined by TLC or other monitoring), submerge the reaction flask in an ice-water bath, aiming for an internal temperature of 0-5 °C.

-

Slow Quenching: While vigorously stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is an exothermic process; maintain the temperature below 10 °C.

-

Extraction: Once the quenching is complete and the magnesium salts have precipitated, add your extraction solvent (e.g., ethyl acetate or diethyl ether) and transfer the mixture to a separatory funnel.[11]

-

Aqueous Wash: Wash the organic layer sequentially with:

-

Saturated aqueous NH₄Cl (once).

-

Deionized water (once).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (once, to neutralize any remaining trace acid).

-

Brine (saturated aqueous NaCl) (once, to aid in drying).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

FAQ 2: How can I purify 2-(4-Fluoro-3-methylphenyl)-2-pentanol without causing decomposition?

A2: The Cause: Thermal and Acid-Mediated Degradation

Purification presents two main risks: thermal stress during distillation and contact with acidic surfaces during chromatography.

-

Distillation: Tertiary alcohols can have limited thermal stability. High temperatures in the distillation pot can provide enough energy to overcome the activation barrier for elimination, especially if any acidic residues are present.[4][10]

-

Silica Gel Chromatography: Standard silica gel is inherently acidic (surface silanol groups, pKa ~4-5) and can act as a catalyst for dehydration, causing your product to decompose into the alkene byproduct directly on the column.

The Solution: Gentle Purification Techniques

Protocol: Vacuum Distillation

-

Reduce Pressure: Perform the distillation under a high vacuum to significantly lower the boiling point of the alcohol, thereby reducing thermal stress.

-

Neutralize the Apparatus: Before adding your crude product, consider adding a small amount of a non-volatile base, such as powdered potassium carbonate (K₂CO₃), to the distillation flask. This will neutralize any trace acidity.

-

Control Temperature: Use a water bath or heating mantle with precise temperature control. Do not heat the pot significantly higher than the temperature required for distillation.

Protocol: Deactivated Column Chromatography

If chromatography is necessary, you must neutralize the stationary phase.

-

Choose Your Stationary Phase: Neutral alumina can be a good alternative to silica gel. If you must use silica, it needs to be deactivated.

-

Slurry Deactivation: Prepare your silica gel slurry in a non-polar solvent (e.g., hexane). Add 1-2% triethylamine (Et₃N) by volume to the slurry.

-

Pack and Equilibrate: Pack the column with the basic slurry. Before loading your sample, flush the packed column with your starting eluent mixture that also contains 0.5-1% triethylamine. This ensures the entire system is neutralized.

-

Elute: Run the chromatography as usual, ensuring your eluent contains the same low concentration of triethylamine throughout the process.

FAQ 3: My attempts at SN1 substitution on the hydroxyl group are failing, yielding only the alkene. How can I favor substitution?

A3: The Cause: The SN1 vs. E1 Competition

Substitution (SN1) and elimination (E1) reactions on tertiary alcohols proceed through the same rate-determining step: the formation of a carbocation intermediate.[8][12] The subsequent fate of this carbocation—whether it is attacked by a nucleophile (SN1) or deprotonated by a base (E1)—is a delicate balance controlled by several factors. For tertiary substrates, E1 is often kinetically favored, especially at higher temperatures.[4][12]

| Factor | Favors Substitution (SN1) | Favors Elimination (E1) | Rationale |

| Temperature | Low Temperature | High Temperature | Elimination has a higher activation energy and is more entropically favored (more molecules are produced).[12] |

| Reagent | Good Nucleophile, Weak Base (e.g., Br⁻, Cl⁻, H₂O) | Poor Nucleophile, Weak Base (e.g., HSO₄⁻) or Strong, Bulky Base | A good nucleophile is more likely to attack the carbocation. A non-nucleophilic acid's conjugate base will primarily act as a base for deprotonation.[8] |

| Solvent | Polar Protic Solvents | Less Polar Solvents | Polar protic solvents can solvate both the carbocation and the nucleophile, but their role is complex and can influence both pathways.[13][14] |

The Solution: Strategic Control of Reaction Conditions

To favor substitution, you must manipulate the reaction conditions to tip the balance away from elimination.

Troubleshooting Workflow: Favoring SN1 over E1

Caption: Workflow for Optimizing Substitution over Elimination.

Key Experimental Adjustments:

-

Lower the Temperature: This is the most critical parameter. Run your reaction at 0 °C or even lower if the kinetics allow.

-

Choose the Right Reagent:

-

For conversion to alkyl halides, use concentrated hydrohalic acids (HCl, HBr) at low temperatures. The halide ions are excellent nucleophiles that can effectively trap the carbocation.[15]

-

Avoid acids with poorly nucleophilic conjugate bases like sulfuric acid (HSO₄⁻) or p-toluenesulfonic acid (TsO⁻), as these primarily promote elimination.[8]

-

-

Alternative Strategy (Two-Step): Convert the hydroxyl into a better leaving group under non-acidic conditions. For example, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine will form a tosylate. This tosylate can then be displaced by a good nucleophile in a subsequent SN1 or even SN2 reaction (depending on the nucleophile and conditions), often with minimal competing elimination.[16]

By carefully controlling your reaction conditions and understanding the mechanistic competition at play, you can successfully minimize elimination and maximize the yield of your desired product.

References

-

Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

-

Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

-

BYJU'S. Dehydrogenation (Dehydration) of Alcohols. [Link]

-

JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

-

ResearchGate. (2021, October 17). 14.4: Dehydration Reactions of Alcohols. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Pharmaguideline. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions. [Link]

-

Reddit. (2022, December 21). Grignard side reactions. [Link]

-

Study.com. Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]

-